molecular formula C12H13ClF3N3 B11775970 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B11775970
M. Wt: 291.70 g/mol
InChI Key: DSQPLGDGHDTXLN-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound that features an imidazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its specific combination of the imidazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13ClF3N3

Molecular Weight

291.70 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)9-3-1-8(2-4-9)5-10(16)11-6-17-7-18-11;/h1-4,6-7,10H,5,16H2,(H,17,18);1H

InChI Key

DSQPLGDGHDTXLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C2=CN=CN2)N)C(F)(F)F.Cl

Origin of Product

United States

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